molecular formula C20H24ClNO B173090 Quifenadine hydrochloride CAS No. 10447-38-8

Quifenadine hydrochloride

Cat. No. B173090
CAS RN: 10447-38-8
M. Wt: 329.9 g/mol
InChI Key: MVCBFPDJWSQMNY-UHFFFAOYSA-N
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Description

Quifenadine hydrochloride is a competitive blocker of H1 receptors . It is a derivative of quinuclidylcarbinol, which reduces the effects of histamine on organs and systems . The active substance in each tablet is 50 mg of quifenadine hydrochloride .


Synthesis Analysis

The synthesis of Quifenadine hydrochloride involves the use of a precursor that is also used for mequitazine . The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of quifenadine hydrochloride have been determined either from single crystal (form DH) or from powder diffraction data (forms A, B, and C) .


Molecular Structure Analysis

Quifenadine hydrochloride consists of similar hydrogen-bonded tetramers, and the structural differences arise due to differences in conformation or/and molecular packing . The antihistaminic qualities of quifenadine are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .


Chemical Reactions Analysis

The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of quifenadine hydrochloride are used to explain and rationalize the relative stability of polymorphs and observed phase transformations . The dehydration mechanism of the hydrate is provided by interpreting the results obtained in studies of crystal structures, dehydration kinetics, and thermal analysis .


Physical And Chemical Properties Analysis

The crystal structures of dihydrate (DH) and three anhydrous forms (A, B, and C) of quifenadine hydrochloride are used to explain and rationalize the relative stability of polymorphs and observed phase transformations . The only easily accessible strong hydrogen bond acceptor in quifenadine hydrochloride is the Cl − anion, and the possible donors allowing the formation of strong hydrogen bonds are the NH + group and the hydroxyl group .

Scientific Research Applications

Crystal Structure and Stability

Quifenadine hydrochloride has been studied for its crystal structures, including dihydrate (DH) and three anhydrous forms (A, B, and C). These studies provide insights into the relative stability of these polymorphs and their phase transformations. The dehydration mechanism of the hydrate form and the observed relative stability of the anhydrous phases are explained through structural analysis, which is crucial for the development and storage of the drug (Kons et al., 2015).

Manufacturing Process and Impurity Standards

Research has also focused on the manufacturing process of Quifenadine, particularly during the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate. This process results in carbenium ion rearrangements, leading to the generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems. These compounds serve as impurity standards in Quifenadine's production, highlighting the importance of understanding and controlling chemical reactions during drug synthesis (Puriņš et al., 2020).

Cardiovascular Toxicity Screening in Zebrafish

Quifenadine hydrochloride has been included in studies assessing cardiovascular toxicity using zebrafish models. Such studies aim to identify pharmaceuticals that may cause cardiovascular toxicity in humans, thereby enhancing drug safety evaluation processes (Zhu et al., 2014).

Antiarrhythmic Properties in Pediatric Patients

Quifenadine has been evaluated for its antiarrhythmic properties in children with premature beats, compared to conventional antiarrhythmic agents like amiodarone. This research is significant in exploring safer and more effective treatment options for cardiac arrhythmias in pediatric populations (Makarov et al., 2009).

Potential Repurposing for Ebola Virus Infection

Innovative research has explored the repurposing of Quinacrine hydrochloride, a structurally similar compound, against Ebola Virus Infection, demonstrating its efficacy in protecting mice from lethal challenges. This study suggests the potential of quinacrine and related compounds in treating viral infections (Lane et al., 2019).

Use in Treatment of Itching Skin in Children

Quifenadine's role in treating allergic itching dermatoses in children has been investigated. Its dual antihistamine and antiserotonin action make it useful in acute periods of atopic dermatitis, especially when provoked by allergens (Masalskiy & Smolkin, 2021).

Safety And Hazards

Quifenadine hydrochloride has been classified as having acute toxicity, both orally (Category 4, H302) and through inhalation (Category 4, H332). It can also cause skin irritation (Category 2, H315) and eye irritation (Category 2A, H319). It poses a short-term (acute) aquatic hazard (Category 3, H402) .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCBFPDJWSQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-39-9 (Parent)
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30908989
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quifenadine hydrochloride

CAS RN

10447-38-8
Record name 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride
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Record name QUIFENADINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Kons, L Rutkovska, A Bērziņš, R Bobrovs, A Actiņš - CrystEngComm, 2015 - pubs.rsc.org
… of polymorphs or solvates of quifenadine hydrochloride. … solid state forms of quifenadine hydrochloride. Crystal structures of … by recrystallizing quifenadine hydrochloride from water and …
Number of citations: 8 pubs.rsc.org
OA Mamina, VI Kabachny, OV Lozova - 2020 - dspace.nuph.edu.ua
… Quifenadine hydrochloride is superior to diphenhy… Quifenadine hydrochloride can be used in the development of tolerance to other sedative antihistamines. Quifenadine hydrochloride …
Number of citations: 5 dspace.nuph.edu.ua
A Fueyo-Casado - Dermatol Treat, 2012 - books.google.com
In this chapter, three different drugs are resumed. Antihistamines are widely used in dermatological conditions to ameliorate pruritus and to inhibit the histamine release. Dapsone has …
Number of citations: 1 books.google.com
J Dai, L Zhou, W Yang, J Rantanen… - Crystal Growth & …, 2023 - ACS Publications
… (16) reported that quifenadine hydrochloride dihydrate reversibly dehydrated through channels and rearranged into similar packing to anhydrate form B. Okura et al. (17) have …
Number of citations: 1 pubs.acs.org
E Jurczak, AH Mazurek, Ł Szeleszczuk, DM Pisklak… - Pharmaceutics, 2020 - mdpi.com
This review discusses a set of instrumental and computational methods that are used to characterize hydrated forms of APIs (active pharmaceutical ingredients). The focus has been put …
Number of citations: 47 www.mdpi.com
A Kons, A Mishnev, TA Mukhametzyanov… - Crystal Growth & …, 2021 - ACS Publications
Dantrolene represents yet another interesting example of abundant molecular crystal polymorphism existing in at least six different neat polymorphs, three of which can be obtained via …
Number of citations: 17 pubs.acs.org
K Liu, X Zhou, Z Xu, H Bai, J Zhu, J Gu, G Tang… - … of Pharmaceutical and …, 2018 - Elsevier
Two new crystal forms of tasimelteon TSM-I and TSM-II were reported here. Crystallization of crude in methanol or mixture solvent results in anhydrate crystal form (TSM-I) and …
Number of citations: 4 www.sciencedirect.com

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